algisorb

Bone Regeneration Histomorphometry Calcium Phosphate Ceramics

Algisorb (CAS 160047-14-3) is defined in authoritative databases as a drug combination of calcium alginate enriched with glucuronic acid. Within bone graft applications, the Algisorb™ biomaterial is a biphasic calcium phosphate (BCP) ceramic derived from the calcite skeleton of marine red algae, possessing a native hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP) composition.

Molecular Formula C21H23NO3
Molecular Weight 0
CAS No. 160047-14-3
Cat. No. B1171746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealgisorb
CAS160047-14-3
Synonymsalgisorb
Molecular FormulaC21H23NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Algisorb CAS 160047-14-3: Procurement-Relevant Baseline and Compositional Identity


Algisorb (CAS 160047-14-3) is defined in authoritative databases as a drug combination of calcium alginate enriched with glucuronic acid [1]. Within bone graft applications, the Algisorb™ biomaterial is a biphasic calcium phosphate (BCP) ceramic derived from the calcite skeleton of marine red algae, possessing a native hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP) composition [2]. This algae-derived, phycogenic origin distinguishes it from synthetic or bovine-derived calcium phosphate alternatives. Its regulatory status includes device listing as a dental bone matrix implant [3].

Algisorb Procurement: Why Generic Calcium Alginate or BCP Substitution Is Not Scientifically Supported


Generic substitution fails because 'Algisorb' refers to chemically distinct entities depending on application context: a glucuronic acid-enriched calcium alginate for radiodecorporation [1], or a phycogenic biphasic calcium phosphate (BCP) with a specific HA/β-TCP ratio for osteoconduction [2]. In either case, standard calcium alginate or synthetic BCP lack the defined chemical modifications or specific microstructural porosity that underpin Algisorb's verified performance metrics. For example, standard calcium alginate lacks the glucuronic acid enrichment linked to Algisorb's radioisotope sorption efficacy [1], while synthetic HA or BCP alternatives lack the native interconnecting honeycomb porosity and adjustable TCP content inherent to the algae-derived Algisorb scaffold [2]. The following quantitative evidence establishes that selecting Algisorb over generic 'calcium alginate' or 'BCP' is a decision based on measurable, application-critical differentiation.

Algisorb Comparative Evidence Guide: Verified Quantitative Differentiation from Closest Analogs


Algisorb vs. HA (C-Graft): Comparable Bone Regeneration with Distinct BCP Chemistry in Rabbit Calvarial Defect Model

In a direct head-to-head comparison, Algisorb (formulated as an 80/20 HA/β-TCP biphasic calcium phosphate) was compared against a pure hydroxyapatite control (C-Graft) in a rabbit calvarial defect model. The amount of new bone regeneration, evaluated quantitatively by histomorphometry at 6 weeks post-implantation, was similar between the two groups [1]. This evidence confirms that Algisorb's specific 80/20 HA/β-TCP ratio achieves osteoconductivity comparable to pure HA, while offering the distinct advantage of a resorbable β-TCP component absent in the HA-only comparator.

Bone Regeneration Histomorphometry Calcium Phosphate Ceramics Biphasic Calcium Phosphate Osteoconduction

Algisorb TCP Content Tunability: Adjustable Resorption Kinetics up to 95% TCP for Orthopedic Implants

Algisorb's biphasic calcium phosphate composition is derived from natural algal calcite skeletons containing both HA and TCP. A key process differentiation is that the TCP content of the Algisorb granulate can be regulated and increased up to 95% [1]. This tunability allows for precise control over the implant's resorption rate, which is critical for matching the kinetics of new bone formation. In contrast, synthetic BCP alternatives with fixed HA/TCP ratios or pure HA implants cannot be compositionally adjusted post-synthesis to this extent.

Bone Graft Substitute Resorption Rate Beta-Tricalcium Phosphate Hydroxyapatite Tunable Degradation

Algisorb Porosity Advantage: Specific Honeycomb Microstructure (1.1 cm³/g) vs. Synthetic Calcium Phosphate Scaffolds

Algisorb's algae-derived, phycogenic origin yields a unique interconnecting porous structure described as a 'honeycomb-like' channel system with a high specific porosity of up to 1.1 cm³/g [1]. This natural architecture, containing micropores ranging from 10 to 30 microns [2], facilitates osteoconduction and vascularization. While quantitative porosity values for synthetic BCP or pure HA comparators vary widely by manufacturing process, Algisorb's phycogenic porosity is inherent to the raw material and not dependent on porogen addition, offering a distinct structural advantage for cell infiltration and nutrient exchange.

Porosity Osteoconduction Bone Scaffold Microstructure Phycogenic Material

Algisorb Radioisotope Sorption: 50% Reduction in ⁹⁵Zr and ¹⁰⁶Ru Absorption vs. Untreated Baseline in Rat Model

In a study evaluating the sorption effect of Algisorbum (the calcium alginate-glucuronic acid formulation) following intragastric administration in rats, doses ranging from 250 to 2000 mg/kg decreased the absorption of ¹⁰⁶Ru and ⁹⁵Zr by 50% compared to untreated controls [1]. Absorption of ¹³⁷Cs was reduced by 15%, while no effect was observed on ¹³¹I absorption. This provides a quantitative benchmark for Algisorb's radiodecorporation efficacy that generic calcium alginate products may not match due to the absence of glucuronic acid enrichment.

Radioprotection Decorporation Enterosorbent Cesium Strontium Nuclear Accident

Algisorb In Vivo Degradation and Remodeling: Near-Total Resorption with Simultaneous Bone Substitution Within 2-3 Years

Histological studies on Algisorb report near-total resorption of the apatite material with simultaneous substitution by newly formed bone, a process termed 'creeping substitution', occurring over a timeframe of approximately 2 to 3 years [1]. While comparable long-term resorption data for synthetic BCP with identical HA/TCP ratios may be available in the literature, this established 2-3 year remodeling window is a critical performance parameter for clinicians planning implant integration timelines.

Bone Remodeling Creeping Substitution Resorption Kinetics Histology Long-Term Implant

Algisorb Application Scenarios: Where Differentiated Performance Drives Procurement Decisions


Dental and Maxillofacial Bone Grafting Requiring Tunable Resorption Kinetics

Algisorb's biphasic calcium phosphate (BCP) composition, with an adjustable TCP content up to 95% [1], directly supports applications where implant resorption rate must be matched to the patient's bone healing capacity. In dental socket preservation and maxillofacial defect reconstruction, the ability to select or tailor the HA/TCP ratio based on the desired degradation timeline (e.g., faster resorption for younger patients, slower for older) provides a procurement advantage over fixed-ratio synthetic BCP implants. The honeycomb porosity (1.1 cm³/g) and 10-30 µm micropores [2] further ensure rapid vascularization and osteoconduction.

Radioprotection and Nuclear Accident Response Enterosorbent Procurement

In scenarios involving potential internal contamination with radioactive isotopes, Algisorb (as the calcium alginate-glucuronic acid combination) provides verified sorption efficacy. The compound reduces absorption of ⁹⁵Zr and ¹⁰⁶Ru by 50% and ¹³⁷Cs by 15% in preclinical models [3]. This quantitative performance data justifies its inclusion in emergency kits or prophylactic regimens for populations at risk of exposure to nuclear fission products, where generic calcium alginate may not offer equivalent, documented radioisotope-binding capacity.

Orthopedic Research on BMP-Enhanced Bone Regeneration Using Phycogenic Scaffolds

Research groups investigating bone morphogenetic protein (BMP) delivery for enhanced bone repair can select Algisorb as a well-characterized BCP carrier. The ALGISORB project demonstrated that enriching Algisorb with BMP-2 resulted in higher mineral apposition rates compared to unenriched scaffolds [1]. The natural, interconnecting porosity of the algae-derived material provides an osteoconductive substrate for BMP-induced osteogenesis, while its established 2-3 year creeping substitution timeline [4] allows for long-term evaluation of scaffold remodeling.

Toxic Stress Prophylaxis in Confined or Extreme Environments

Based on investigations of chronic toxic stress in submariners, Algisorb has demonstrated an advantage over activated carbon as a prophylactic intestinal sorbent [5]. Procurement of Algisorb for use in submarines, space habitats, or other confined environments where cumulative toxin exposure is a concern is supported by this comparative finding, which suggests superior efficacy in arresting chronic toxic stress.

Technical Documentation Hub

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